molecular formula C12H22N2O4 B15275778 Methyl (2S,4R)-4-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylate

Methyl (2S,4R)-4-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylate

Cat. No.: B15275778
M. Wt: 258.31 g/mol
InChI Key: JSZIEAFPZJZALX-BDAKNGLRSA-N
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Description

Methyl (2S,4R)-4-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-4-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and tert-butyl chloroformate.

    Protection of Amino Group: The amino group of pyrrolidine is protected using tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) derivative.

    Methylation: The protected pyrrolidine is then methylated using methyl iodide in the presence of a base such as sodium hydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S,4R)-4-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-4-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways. The presence of the Boc protecting group and the methylamino group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate
  • Methyl (2S,4R)-4-(methylamino)pyrrolidine-2-carboxylate
  • Methyl (2S,4R)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate

Uniqueness

Methyl (2S,4R)-4-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the methylamino group. This combination of functional groups enhances its stability and reactivity, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

methyl (2S,4R)-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidine-2-carboxylate

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14(4)8-6-9(13-7-8)10(15)17-5/h8-9,13H,6-7H2,1-5H3/t8-,9+/m1/s1

InChI Key

JSZIEAFPZJZALX-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1C[C@H](NC1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(NC1)C(=O)OC

Origin of Product

United States

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